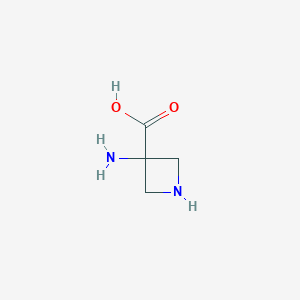
3-アミノアゼチジン-3-カルボン酸
概要
説明
3-Aminoazetidine-3-carboxylic acid is a unique and intriguing compound belonging to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical and biological applications . The presence of both an amino group and a carboxylic acid group in 3-aminoazetidine-3-carboxylic acid adds to its versatility and potential for functionalization .
科学的研究の応用
3-Aminoazetidine-3-carboxylic acid has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of peptidomimetics and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound’s reactivity makes it valuable in the development of new materials and catalysts.
作用機序
Target of Action
3-Aminoazetidine-3-carboxylic acid is a small-membered azaheterocyclic α- and β-amino acid derivative It’s worth noting that similar compounds have been found to have potential interest for biological and foldameric applications .
Mode of Action
It’s known that these types of compounds can undergo various transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to be involved in various biological processes . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Aminoazetidine-3-carboxylic acid is not readily available in the literature. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that the compound is a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Similar compounds have been found to have potential biological applications , suggesting that this compound could also have significant molecular and cellular effects.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could be relatively stable under various environmental conditions.
生化学分析
Biochemical Properties
It is known that the compound can undergo various chemical transformations, including amination, bromination, and base-induced cyclization . These transformations can lead to the formation of new small-membered azaheterocyclic alpha- and beta-amino acid derivatives . These derivatives contain a bromo-substituted carbon center, which can be a useful moiety for functionalization .
Molecular Mechanism
It is known that the compound can undergo transformations to form new small-membered azaheterocyclic alpha- and beta-amino acid derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridine intermediates formed during this process can be thermally isomerized to yield 3-bromoazetidine-3-carboxylic acid derivatives, which can then be further functionalized .
Industrial Production Methods: Industrial production methods for 3-aminoazetidine-3-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, involving optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: 3-Aminoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino or carboxyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex molecules .
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
1-Aminocyclobutane-1-carboxylic acid: A structurally related compound with a cyclobutane ring instead of an azetidine ring.
2-Aminomethylaziridine-2-carboxylic acid: An aziridine derivative with comparable properties but distinct reactivity due to the three-membered ring.
Uniqueness: 3-Aminoazetidine-3-carboxylic acid stands out due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable scaffold for the synthesis of diverse compounds and a useful tool in medicinal chemistry and materials science .
特性
IUPAC Name |
3-aminoazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBPJSOVRGSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567105 | |
| Record name | 3-Aminoazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-25-6 | |
| Record name | 3-Aminoazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-Aminoazetidine-3-carboxylic acid affect peptide structure?
A: Research suggests that the 3-Aminoazetidine-3-carboxylic acid moiety exhibits a propensity to induce β-turns within peptide chains. [] This structural influence arises from the unique conformational constraints imposed by the tetrasubstituted α-carbon and the azetidine ring. Additionally, this amino acid derivative can participate in a distinctive main-chain-to-side-chain hydrogen bond. This bond involves the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor, interacting with the amide NH of the subsequent amino acid residue. [] This interaction further contributes to the specific folding patterns adopted by peptides containing 3-Aminoazetidine-3-carboxylic acid.
Q2: What are the implications of these structural features for peptide design?
A: The ability of 3-Aminoazetidine-3-carboxylic acid to influence peptide folding opens up exciting avenues for designing foldamers with predictable three-dimensional structures. [] By incorporating this building block into peptide sequences, researchers can potentially fine-tune the conformation and, consequently, the biological activity of these molecules. This approach holds promise for developing novel peptides with tailored functions for various applications, including drug discovery and biomaterial engineering.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


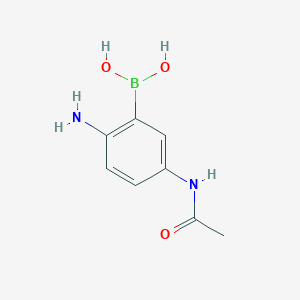
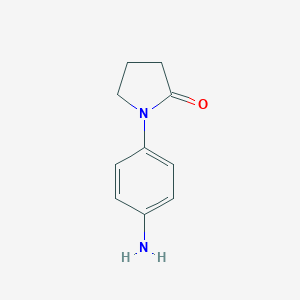
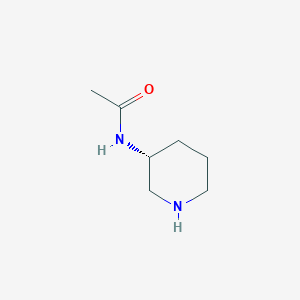
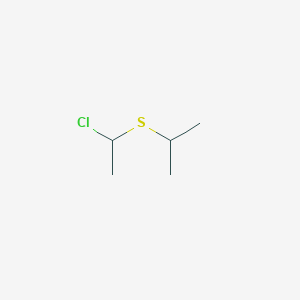
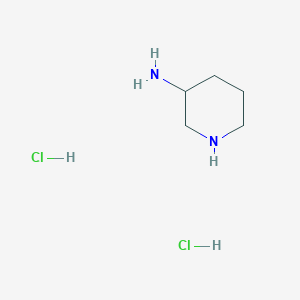
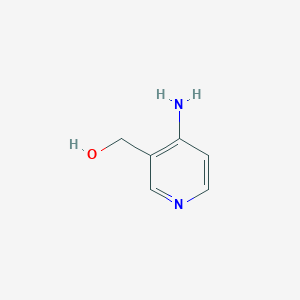
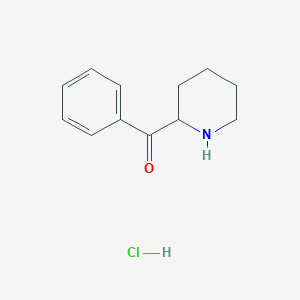
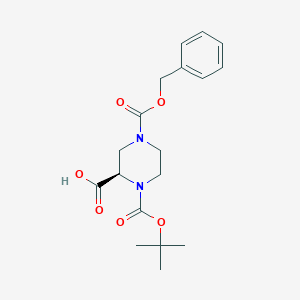
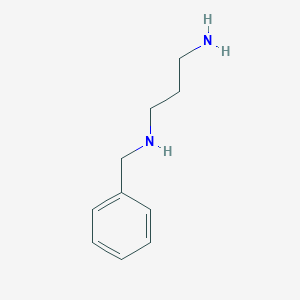
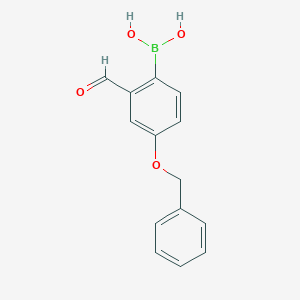

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
